molecular formula C16H15N5 B6077812 AKOS BBS-00005564

AKOS BBS-00005564

Cat. No.: B6077812
M. Wt: 277.32 g/mol
InChI Key: ANUPZHOTTNGHAV-UHFFFAOYSA-N
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Description

AKOS BBS-00005564, also known as 1,3,5-triazino[1,2-a]benzimidazol-2-amine, 1,4-dihydro-4-(4-methylphenyl)-, is a chemical compound with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol. This compound is characterized by its unique structure, which includes a triazino-benzimidazole core substituted with a 4-methylphenyl group.

Properties

IUPAC Name

4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-10-6-8-11(9-7-10)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUPZHOTTNGHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322194
Record name 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

406928-23-2
Record name 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of AKOS BBS-00005564 involves several steps, typically starting with the preparation of the triazino-benzimidazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography for purification.

Chemical Reactions Analysis

AKOS BBS-00005564 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl group, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

AKOS BBS-00005564 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of AKOS BBS-00005564 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

AKOS BBS-00005564 can be compared with other similar compounds, such as:

    1,3,5-triazino[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: These compounds have a benzimidazole core and exhibit different activities based on their substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Q & A

Basic Research Questions

Q. How can researchers formulate a robust research question for studying AKOS BBS-00005564?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

  • PICO : What are the biochemical mechanisms (Outcome) of this compound (Intervention) compared to structurally analogous compounds (Comparison) in modulating specific cellular pathways (Population/Problem)?
  • FINER Evaluation : Ensure the question is novel (e.g., unexplored interactions) and feasible (e.g., accessible instrumentation).
    • References :

Q. What are best practices for experimental design when investigating this compound?

  • Methodological Answer :

  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors for pathway studies).
  • Replication : Perform triplicate trials to assess reproducibility.
  • Documentation : Follow guidelines for detailed methodology (e.g., Beilstein Journal standards for compound characterization) .
  • Table 1 : Key Experimental Parameters
ParameterExample for this compoundRationale
Concentration Range1 nM – 100 µMCovers EC50/IC50 estimation
Assay TypeHigh-throughput screening (HTS)Enables large-scale interaction data
Reference StandardsCommercial inhibitors (e.g., Staurosporine)Validates assay robustness
  • References :

Q. How should researchers conduct a literature review for this compound?

  • Methodological Answer :

  • Primary Sources : Prioritize peer-reviewed journals (e.g., European Journal of Pure and Applied Mathematics for computational studies) .
  • Gaps Identification : Use tools like VOSviewer to map keyword clusters and identify underexplored areas (e.g., metabolic stability or off-target effects).
    • References :

Advanced Research Questions

Q. How can data contradictions in studies on this compound be resolved?

  • Methodological Answer :

  • Root-Cause Analysis :

Replicate Experiments : Confirm results under identical conditions.

Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

Statistical Tests : Apply ANOVA or Bayesian inference to assess significance of discrepancies .

  • Case Study : Inconsistent cytotoxicity data might arise from cell-line variability (e.g., HepG2 vs. HEK293); validate using isogenic models.
    • References :

Q. What computational tools are effective for analyzing this compound datasets?

  • Methodological Answer :

  • MATLAB Workflow :

Data Classification : Use machine learning toolboxes (e.g., Classification Learner) to predict compound activity.

Signal Processing : Apply Fourier transforms to spectroscopic data (e.g., NMR peaks) for noise reduction .

  • Table 2 : Common Analytical Techniques and Applications
TechniqueApplicationExample Output
LAESI-MSSpatial metabolomicsTissue-specific metabolite profiles
Molecular DynamicsBinding kineticsFree-energy landscapes
PCA (MATLAB)Dimensionality reductionClustering of compound interactions
  • References :

Q. How can researchers address uncertainties in mechanistic studies of this compound?

  • Methodological Answer :

  • Error Propagation Analysis : Quantify uncertainties from instrumentation (e.g., ±5% HPLC accuracy) using Monte Carlo simulations.
  • Bayesian Inference : Update probability distributions for hypotheses (e.g., target engagement likelihood) as new data emerges .
    • References :

Q. What cross-disciplinary approaches enhance research on this compound?

  • Methodological Answer :

  • Systems Biology : Integrate omics data (proteomics, transcriptomics) to map compound effects on cellular networks.
  • Collaborative Frameworks : Use platforms like SuAVE for collaborative data annotation and visualization (e.g., metabolite pathway mapping) .
    • References :

Tables for Quick Reference

Table 3 : Common Pitfalls in Research Design and Mitigation Strategies

PitfallMitigation StrategyEvidence Source
Overly broad questionApply FINER criteria for refinement
Inadequate controlsInclude biological/technical replicates
Poor data reproducibilityPre-register protocols on platforms like Open Science Framework

Table 4 : Key Journals for Publishing this compound Research

Journal NameFocus AreaExample Topic
Beilstein Journal of Organic ChemistrySynthetic/analytical methodsCharacterization of novel derivatives
European Journal of Pure and Applied MathematicsComputational modelingQSAR studies

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